6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a combination of benzothiazole, pyrazolopyridine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Synthesis of Pyrazolopyridine Moiety: The pyrazolopyridine moiety can be prepared via a condensation reaction between a pyrazole derivative and a pyridine derivative.
Coupling with Piperazine: The final step involves coupling the benzothiazole and pyrazolopyridine intermediates with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the pyrazole core and exhibits similar biological activities.
Benzothiazole Derivatives: Compounds with the benzothiazole core are known for their antimicrobial and anticancer properties.
Piperazine Derivatives: Piperazine-containing compounds are widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
6-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is unique due to its multi-functional structure, combining three distinct pharmacophores (benzothiazole, pyrazolopyridine, and piperazine) in a single molecule. This structural complexity allows it to interact with multiple biological targets and exhibit a broad spectrum of activities.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)15-12-22-25-6-2-1-3-17(15)25/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJMJEPOYCMJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)N=CS3)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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